molecular formula C₅H₈O₅ B1139680 d-Lyxono-1,4-lactone CAS No. 15384-34-6

d-Lyxono-1,4-lactone

Cat. No.: B1139680
CAS No.: 15384-34-6
M. Wt: 148.11
Attention: For research use only. Not for human or veterinary use.
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Description

d-Lyxono-1,4-lactone is a carbohydrate-based lactone, specifically an aldonolactone, obtained by the cyclocondensation of the carboxy group and the 4-hydroxy group of d-lyxonic acid . This compound is a white to off-white crystalline solid with a molecular formula of C5H8O5 and a molecular weight of 148.11 g/mol . It is slightly soluble in methanol and water .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions to form various derivatives.

    Reduction: It can be reduced to form corresponding alditols.

    Substitution: The compound can participate in substitution reactions to form different functionalized derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

d-Lyxono-1,4-lactone is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used for the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol, a glucosidase inhibitor with antiviral activity in vitro . The primary targets of this compound are glucosidase enzymes .

Mode of Action

The enzyme xylono-1,4-lactonase (EC 3.1.1.68) catalyzes the reaction of d-xylono-1,4-lactone with water to produce d-xylonate . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds . The systematic name of this enzyme class is D-xylono-1,4-lactone lactonohydrolase .

Biochemical Pathways

This compound participates in the pentose and glucuronate interconversions . A member of the amidohydrolase superfamily, BmulJ_04915 from Burkholderia multivorans, was determined to hydrolyze a series of sugar lactones: L-fucono-1,4-lactone, D-arabino-1,4-lactone, L-xylono-1,4-lactone, this compound, and L-galactono-1,4-lactone .

Result of Action

The hydrolysis of this compound by the enzyme xylono-1,4-lactonase results in the production of d-xylonate . This compound is used for the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol, a glucosidase inhibitor with antiviral activity in vitro .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the enzyme xylono-1,4-lactonase, which catalyzes the reaction of d-xylono-1,4-lactone, functions optimally at a specific temperature and pH . .

Biochemical Analysis

Biochemical Properties

d-Lyxono-1,4-lactone interacts with various enzymes, proteins, and other biomolecules. A study found that it is hydrolyzed by a novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) . The nature of these interactions involves the hydrolysis of d-xylono-1,4-lactone-5-phosphate .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and influencing enzyme activity. For instance, it is a substrate for the aforementioned lactonases, which catalyze its hydrolysis .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes and cofactors. Its hydrolysis by lactonases is a key step in these pathways .

Properties

IUPAC Name

(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-UZBSEBFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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